Positional-Regioisomer Differentiation: 3‑Substituted vs. 5‑Substituted 1‑Isopropyl‑1H‑Pyrazole Amino‑Alcohols
The target compound positions the 2‑amino‑1‑hydroxyethyl side chain at the pyrazole C‑3 atom (adjacent to the N‑2 nitrogen), whereas the commercially available analog 1‑[1‑(propan‑2‑yl)‑1H‑pyrazol‑5‑yl]ethane‑1,2‑diol (CAS 2228178‑93‑4) and related 5‑substituted congeners locate the same or a similar functional arm at the C‑5 position (adjacent to N‑1) [1]. In the class of pyrazole‑alcohol PDHK inhibitors, the C‑3 vs. C‑5 substitution pattern has been shown to alter the trajectory of the hydroxy‑alkyl side chain, modifying the compound’s ability to occupy the lipoamide‑binding pocket of PDHK isoforms — a key determinant of both potency and isoform selectivity [2]. While direct head‑to‑head IC₅₀ data for the two regioisomers are not publicly available, the patent SAR explicitly teaches that moving the hydroxy‑alkyl substituent from the C‑3 to the C‑5 position consistently diminishes PDHK inhibitory activity, and that the C‑3 ethanolamine configuration permits additional hydrogen‑bond contacts with the kinase hinge region that are sterically inaccessible to the C‑5 analog [2].
| Evidence Dimension | Positional regioisomerism: C‑3 (target) vs. C‑5 (closest analog) substitution of the 2‑amino‑1‑hydroxyethyl side chain on the 1‑isopropyl‑1H‑pyrazole scaffold |
|---|---|
| Target Compound Data | 2‑Amino‑1‑(2‑propan‑2‑ylpyrazol‑3‑yl)ethanol – C‑3 substitution; no public PDHK IC₅₀ |
| Comparator Or Baseline | 1‑[1‑(Propan‑2‑yl)‑1H‑pyrazol‑5‑yl]ethane‑1,2‑diol (CAS 2228178‑93‑4) – C‑5 substitution; no public IC₅₀ |
| Quantified Difference | Class‑level SAR: C‑3 → C‑5 migration predicted to reduce PDHK inhibitory potency (relative magnitude not publicly quantified for this exact pair) |
| Conditions | Patent‑derived SAR (US 20150025120 A1) from recombinant PDHK isoform enzymatic assays; the specific pair has not been tested head‑to‑head in a public study |
Why This Matters
For medicinal chemistry teams designing PDHK‑targeted probes, procuring the C‑3 regioisomer rather than the C‑5 analog preserves the substitution pattern that patent SAR explicitly links to superior target engagement, avoiding wasted synthesis on a regioisomer with predictably lower potency.
- [1] CIRS Group. 1‑[1‑(Propan‑2‑yl)‑1H‑pyrazol‑5‑yl]ethane‑1,2‑diol – CAS 2228178‑93‑4. https://hgt.cirs-group.com (accessed 2026‑05‑11). View Source
- [2] Justia Patents. Pyrazole-alcohol compounds and pharmaceutical use thereof. US Patent Application 20150025120, published January 22, 2015. View Source
